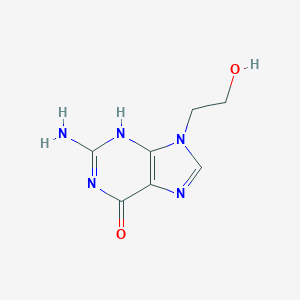

9-(2'-Hydroxyethyl)guanine

説明

Significance of Hydroxyethylated Guanine (B1146940) Derivatives as Research Probes

Hydroxyethylated guanine derivatives, such as 9-(2'-Hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, serve as crucial research probes for several reasons. The introduction of the hydroxyethyl (B10761427) group provides a specific modification that can be tracked and studied. This allows researchers to investigate the mechanisms of DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase (AGT), which is known to repair O6-alkylated guanine adducts. oup.com For instance, studies have used antibodies raised against O6-(2-hydroxyethyl)-2'-deoxyguanosine to develop highly sensitive assays for quantifying this specific adduct in DNA.

The presence of the hydroxyethyl group can also influence the biological activity of the guanine derivative. For example, this compound has been investigated for its antiviral properties, particularly against herpes viruses. Its selective phosphorylation by viral thymidine (B127349) kinase makes it a targeted therapeutic agent, highlighting how a specific chemical modification can be exploited for biological effect. Furthermore, radiolabeled hydroxyethylated guanine derivatives are being developed for in vivo imaging of AGT levels, which could have significant implications for cancer diagnostics and treatment. acs.org

Scope and Research Directions for this compound Studies

Current and future research on this compound and related compounds is multifaceted. A primary direction is the continued development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of these adducts in biological samples. This will aid in establishing clearer relationships between exposure to ethylating agents and biological outcomes.

Another key research area is the investigation of the biological consequences of these adducts. While N7-alkylguanine adducts are abundant, their direct role in mutagenesis is thought to be limited. nih.govnih.gov However, their presence can lead to the formation of more persistent and mutagenic lesions. nih.gov Future studies will likely focus on elucidating the pathways of DNA repair that handle these adducts and the cellular consequences when these pathways are overwhelmed or deficient. nih.gov

Furthermore, the synthesis of novel hydroxyethylated guanine analogs continues to be an active area of research. These new compounds can be used to probe the active sites of enzymes involved in nucleic acid metabolism and to develop new therapeutic agents with improved efficacy and selectivity. The exploration of these derivatives as fluorescent probes for detecting specific nucleic acid structures, such as G-quadruplexes, also presents an exciting avenue for future research. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYFKBSRZDBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177749 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-33-7 | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-40668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2'-Hydroxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-HYDROXYETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913B0OP28B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9 2 Hydroxyethyl Guanine and Its Analogs

Regioselective Approaches to N9-Substituted Guanine (B1146940) Synthesis

Achieving selective functionalization at the N9 position of the guanine nucleobase is a cornerstone of synthesizing biologically active acyclic nucleoside analogs. The inherent nucleophilicity of both the N7 and N9 positions of the purine (B94841) ring often leads to the formation of isomeric mixtures, necessitating the development of regioselective synthetic methods.

Alkylation Strategies for N9-Functionalization of Guanine Nucleobases

Direct alkylation of guanine or its derivatives is a common approach for introducing the 2'-hydroxyethyl side chain. However, controlling the regioselectivity of this reaction is a significant challenge, as alkylation can occur at both the N9 and N7 positions. The ratio of the resulting N9 and N7 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of catalysts.

One strategy to favor N9 alkylation is the use of Mitsunobu reaction conditions. While this method can improve N9 selectivity compared to classical alkylation with alkyl halides, it often requires tedious purification to remove reaction byproducts mdpi.com. Another approach involves the use of specific catalysts to direct the alkylation. For instance, in the synthesis of acyclovir (B1169) (a related acyclic nucleoside), the condensation of diacetylguanine with dioxolane in the presence of catalysts like p-toluenesulfonic acid has been studied. However, this can result in a mixture of N9 and N7 isomers google.com. Interestingly, the use of phosphoric acid or polyphosphoric acid as catalysts in a similar reaction has been shown to significantly favor the formation of the N9 isomer, with reported yields of over 70% for the N9-substituted product google.com.

The choice of the starting purine derivative also plays a crucial role. For example, starting with 2-amino-6-chloropurine (B14584) has been explored as an alternative to guanine itself to influence the regioselectivity of the subsequent alkylation and simplify purification mdpi.com.

Below is a table summarizing the impact of different catalysts on the yield of N9-substituted product in a specific condensation reaction:

| Catalyst | N9-Isomer Yield (%) |

| Phosphoric Acid | 71.1 |

| Polyphosphoric Acid | 72.6 |

| p-Toluenesulfonic Acid | Good |

| Sulfuric Acid | Good |

| Sulfanilic Acid | Good |

| Data derived from a study on the condensation reaction of diacetylguanine. google.com |

Use of Protected Guanine Precursors in Target Synthesis

To overcome the challenge of regioselectivity in direct alkylation, the use of protected guanine precursors is a widely adopted and effective strategy. By temporarily blocking other reactive sites on the guanine base, particularly the N7 position, alkylation can be directed specifically to the N9 position.

A common approach is the silylation of guanine to form a persilylated derivative. The introduction of bulky trimethylsilyl (B98337) (TMS) groups can sterically hinder the N7 position, thereby promoting alkylation at N9. For instance, the condensation of silylated guanine with 2-benzoxyethoxymethyl chloride in the presence of a catalyst like Bu₄NF has been reported to yield the N9-substituted product exclusively google.com.

Another effective strategy involves the use of protecting groups at the O6 and N2 positions of the guanine ring. For example, N2-acetyl-O6-diphenylcarbamoylguanine is a precursor that has demonstrated high N9 selectivity in glycosylation reactions researchgate.net. The bulky diphenylcarbamoyl group at the O6 position is thought to sterically block the adjacent N7 position, thus favoring substitution at N9 mdpi.comresearchgate.net. Similarly, diacetylguanine is a frequently used precursor where the acetyl groups enhance solubility in organic solvents and influence the electronic properties of the purine ring, which can affect the N9/N7 alkylation ratio google.com.

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. An ideal protecting group should be easy to introduce, stable during the alkylation step, and readily removable under mild conditions to yield the target molecule.

The following table provides examples of protected guanine precursors and their role in directing N9 synthesis:

| Protected Guanine Precursor | Protecting Group(s) | Role of Protecting Group(s) |

| Persilylated Guanine | Trimethylsilyl (TMS) | Steric hindrance at N7 |

| N2-Acetyl-O6-diphenylcarbamoylguanine | Acetyl, Diphenylcarbamoyl | Steric hindrance at N7 by the bulky O6 substituent |

| Diacetylguanine | Acetyl | Enhanced solubility and modified electronic properties |

| This table summarizes common strategies for achieving regioselective N9-alkylation. |

Acyclic Nucleoside Analog Preparation Relevant to 9-(2'-Hydroxyethyl)guanine

The synthesis of acyclic nucleoside analogs like this compound also involves the construction and attachment of the acyclic side chain. Innovative methods have been developed to achieve this efficiently, including one-pot procedures and novel condensation reactions.

One-Pot Synthesis of Secoguanosine Derivatives via Oxidative Cleavage and Reduction

While specific literature detailing a one-pot synthesis of this compound via oxidative cleavage and reduction of guanosine (B1672433) is not prevalent in the provided context, this strategy is a known approach for the synthesis of other acyclic nucleosides, often referred to as secoribonucleosides. The general principle involves the selective opening of the ribose ring of a nucleoside precursor, such as guanosine, followed by reduction to form the acyclic polyhydroxyalkyl chain.

This process typically begins with the protection of the hydroxyl groups on the sugar moiety that are not involved in the cleavage reaction. The key step is the oxidative cleavage of the vicinal diol in the ribose ring, commonly using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction breaks the C2'-C3' bond of the ribose, generating a dialdehyde (B1249045) intermediate. Subsequent reduction of this dialdehyde, for instance with sodium borohydride (B1222165) (NaBH₄), yields the acyclic hydroxylated side chain. The entire sequence can, in principle, be performed in a single reaction vessel, thereby improving efficiency and reducing waste.

Novel Condensation Reactions for Acyclic Guanine Moiety Incorporation

The formation of the bond between the guanine base and the acyclic side chain is a critical step in the synthesis of this compound. Novel condensation reactions have been developed to achieve this with high efficiency and regioselectivity.

One such method involves the reaction of a protected guanine derivative with a pre-functionalized acyclic side chain. For example, as mentioned earlier, the condensation of diacetylguanine with dioxolane in the presence of an acid catalyst represents a method to form the 2-hydroxyethoxymethyl side chain in situ and attach it to the guanine base google.com.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of nucleoside analogs. For instance, a palladium(0)-catalyzed coupling of 2-amino-6-chloropurine with an allylic carbonate sidechain has been developed for the synthesis of famciclovir, a related acyclic guanine nucleoside analog. This reaction proceeds with high N9 regioselectivity and involves a novel palladium-mediated N7 to N9 rearrangement researchgate.net. Such transition-metal-catalyzed cross-coupling reactions offer a versatile and efficient alternative to traditional condensation methods.

Preparation of Multi-Hydroxyethylated Guanine Adducts

In addition to the monosubstituted this compound, the synthesis of guanine derivatives bearing multiple hydroxyethyl (B10761427) groups is also of interest, particularly in the context of studying DNA adducts formed by agents like ethylene (B1197577) oxide. These multi-hydroxyethylated adducts can be formed through further alkylation of monosubstituted precursors.

For example, the synthesis of 7,9-di-(2-hydroxyethyl)guanine has been achieved through the further alkylation of 7-(2'-hydroxyethyl)guanine with ethylene oxide researchgate.net. This indicates that once the first hydroxyethyl group is introduced, a second hydroxyethylation can occur at another available nitrogen atom on the purine ring. The conditions of the reaction, such as the concentration of the alkylating agent and the reaction time, would likely influence the extent of multi-alkylation. The formation of such di-adducts is relevant to understanding the mechanisms of DNA damage and repair nih.gov.

Synthesis of 7,9-Di-(2-hydroxyethyl)guanine

The synthesis of 7,9-di-(2-hydroxyethyl)guanine involves the further alkylation of a monosubstituted precursor. The primary approach documented in the literature is the reaction of 7-(2'-hydroxyethyl)guanine with ethylene oxide. This reaction introduces a second hydroxyethyl group at the N9 position of the guanine ring.

The initial formation of 7-(2'-hydroxyethyl)guanine occurs through the alkylation of guanine with ethylene oxide. Computational and experimental studies have investigated the reactivity of guanine with ethylene oxide, noting that the N7 position is a primary site for alkylation. abct.frnih.gov This is due to the electronic properties of the purine ring system. The reaction between ethylene oxide and guanine is significant as ethylene oxide is a known ultimate carcinogen, and its reaction with DNA, particularly at the N7 position of guanine, is a key step in its mechanism of toxicity. abct.fr

Once 7-(2'-hydroxyethyl)guanine is formed, a subsequent ethoxylation reaction can occur. By treating 7-(2'-hydroxyethyl)guanine with an additional equivalent of ethylene oxide under appropriate reaction conditions, the N9 position is alkylated to yield the disubstituted product, 7,9-di-(2-hydroxyethyl)guanine. The reaction proceeds via the nucleophilic attack of the N9 nitrogen of the monosubstituted guanine derivative on the carbon atom of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the second hydroxyethyl chain.

Reaction Scheme:

Step 1: Monosubstitution Guanine + Ethylene Oxide → 7-(2'-Hydroxyethyl)guanine

Step 2: Disubstitution 7-(2'-Hydroxyethyl)guanine + Ethylene Oxide → 7,9-Di-(2-hydroxyethyl)guanine

The table below summarizes the key reactants and products in this synthetic pathway.

| Reactant(s) | Product(s) | Reaction Type |

| Guanine, Ethylene Oxide | 7-(2'-Hydroxyethyl)guanine | N7-Alkylation |

| 7-(2'-Hydroxyethyl)guanine, Ethylene Oxide | 7,9-Di-(2-hydroxyethyl)guanine | N9-Alkylation |

Isotope Labeling Strategies for Mechanistic Research of this compound

Isotope labeling is a critical tool for elucidating the reaction mechanisms, metabolic pathways, and quantitative disposition of compounds like this compound. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can trace the molecule's fate and behavior in biological and chemical systems. uea.ac.uk

Deuterium (²H) Labeling:

Deuterium-labeled analogs of this compound are frequently synthesized for use as internal standards in quantitative analysis by mass spectrometry. For instance, N7-(2'-hydroxyethyl-d4)guanine has been used as an internal standard for the sensitive detection of the corresponding unlabeled adduct in DNA samples by gas chromatography-electron capture mass spectrometry. nih.gov The synthesis of such a standard involves using a deuterated alkylating agent, such as ethylene oxide-d4, to introduce the labeled side chain onto the guanine core. The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography but is distinguishable by its higher mass, allowing for precise quantification. nih.govmdpi.com

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling:

Carbon isotopes are invaluable for tracing the carbon skeleton of this compound. ¹⁴C, a radioactive isotope, allows for highly sensitive detection. Studies investigating the formation of DNA adducts have utilized [¹⁴C]ethylene oxide to react with guanine. nih.gov This approach enables the precise measurement of the extent of adduct formation, such as N7-(2-hydroxyethyl)guanine, even at very low exposure levels, and helps to delineate the dose-response relationship of DNA damage. nih.govresearchgate.net

For non-radioactive mechanistic studies, ¹³C labeling is employed. ¹³C-labeled precursors can be used in the synthesis to pinpoint the location of atoms throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov For example, starting the synthesis with commercially available Guanine-¹³C would result in a final product labeled within the purine ring system, which could be used to study the metabolic stability or degradation pathways of the heterocyclic core. medchemexpress.com

The table below outlines common isotope labeling strategies and their primary applications in the research of this compound and its analogs.

| Isotope | Labeled Precursor Example | Application | Analytical Technique(s) |

| Deuterium (²H) | Ethylene oxide-d4 | Internal standard for quantification | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Carbon-14 (¹⁴C) | [¹⁴C]Ethylene oxide | Tracing adduct formation, dosimetry studies | Accelerator Mass Spectrometry (AMS), Liquid Scintillation Counting |

| Carbon-13 (¹³C) | Guanine-¹³C | Mechanistic pathway elucidation, metabolic fate studies | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| Nitrogen-15 (¹⁵N) | Guanine-¹⁵N (hypothetical) | Elucidating reactions involving purine ring nitrogens | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

Mechanistic Pathways of 9 2 Hydroxyethyl Guanine Formation in Biological Systems

Endogenous Generation of N7-(2-Hydroxyethyl)guanine Adducts

N7-HEG is naturally present in the DNA of living organisms, arising from normal metabolic and physiological processes. This background level of DNA damage is the result of several endogenous pathways.

Recent research has uncovered a novel mechanism for endogenous N7-HEG formation linked to cellular oxidative stress. nih.govresearchgate.net Studies suggest that exposure to high doses of ethylene (B1197577) oxide (EO) can induce physiological pathways responsible for in vivo ethylene generation, which in turn indirectly promotes the production of endogenous N7-HEG. nih.govresearchgate.netresearchgate.net This phenomenon points towards a link where oxidative stress may stimulate the biosynthesis of ethylene precursors. nih.govresearchgate.net One potential biosynthetic precursor to ethylene in mammalian cells that has been proposed in this pathway is 1-aminocyclopropane-1-carboxylic acid. nih.govresearchgate.net This suggests that N7-HEG could potentially serve as a biomarker for cellular oxidative stress. nih.gov

The primary pathway for endogenous N7-HEG formation involves the metabolic oxidation of ethylene. nih.govresearchgate.net Ethylene is generated in vivo through several normal physiological processes, including the oxidation of methionine and lipid peroxidation. nih.govacs.orgresearchgate.net It is also produced by intestinal bacteria. oup.comoup.com This endogenously produced ethylene is then metabolized by cytochrome P450 enzymes to form ethylene oxide. nih.govacs.orgresearchgate.net This internally generated ethylene oxide acts as a hydroxyethylating agent, reacting with DNA to form N7-HEG adducts. nih.govacs.org Consequently, there is continuous exposure to endogenous ethylene oxide and a resulting background level of N7-HEG adducts in tissues. nih.govacs.orgresearchgate.net

Background levels of N7-HEG have been quantified in various animal models. In studies using highly sensitive assays like gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), endogenous N7-HEG levels were found to be relatively consistent across different tissues in unexposed rodents. oup.comnih.gov Analysis of control F-344 rats and B6C3F1 mice showed that endogenous N7-HEG varied from 0.2 ± 0.1 to 0.3 ± 0.2 pmol/μmol guanine (B1146940) in tissues including the liver, brain, lung, and spleen. oup.comnih.govresearchgate.net Other studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established background levels of N7-HEG in the tissues of rats to be between 1.1 and 3.5 adducts per 10⁸ nucleotides. nih.govacs.org

Table 1: Endogenous Levels of N7-(2-Hydroxyethyl)guanine in Rodent Tissues

| Species | Tissue | Endogenous N7-HEG Level (pmol/μmol guanine) | Reference |

|---|---|---|---|

| F-344 Rat | Liver, Brain, Lung, Spleen | 0.2 ± 0.1 to 0.3 ± 0.2 | oup.comnih.gov |

| B6C3F1 Mouse | Liver, Brain, Lung, Spleen | 0.2 ± 0.1 to 0.3 ± 0.2 | oup.comnih.gov |

Exogenous Induction of N7-(2-Hydroxyethyl)guanine by Environmental Alkylating Agents

Exposure to external chemicals can significantly increase the levels of N7-HEG above the endogenous background. These environmental agents are typically direct-acting alkylating agents that introduce a hydroxyethyl (B10761427) group to DNA.

Ethylene oxide (EO) is a major industrial chemical and environmental pollutant that serves as a potent source of hydroxyethylation. nih.govacs.orgoup.com As a direct-acting alkylating agent, EO reacts with DNA to form several adducts, with N7-HEG being the primary product, accounting for over 95% of all EO-induced adducts. researchgate.netnih.govoup.comoup.com Due to its widespread use and presence, EO is a significant contributor to exogenous N7-HEG formation in both occupational and general population settings. nih.govresearchgate.net

Studies in animal models have demonstrated a clear dose-response relationship between exposure to exogenous EO and the formation of N7-HEG adducts.

Following intraperitoneal administration of EO to rats at doses from 0.01 to 1.0 mg/kg, N7-HEG adducts generally increased with the dose. nih.govacs.org However, at the lowest concentration, the increase in total N7-HEG was negligible compared to the pre-existing endogenous damage. nih.govacs.org Research also indicates that with repeated administration, the DNA damage from N7-HEG did not appear to accumulate. nih.govacs.org

Significant species differences are observed in the response to EO inhalation. oup.comnih.gov When exposed to 3 p.p.m. EO for four weeks, F-344 rats showed a much more pronounced increase in N7-HEG levels compared to B6C3F1 mice. oup.comnih.gov In rats, the adduct levels were 5.3 to 12.5 times higher than in unexposed controls, whereas in mice, the increase was only 1.3 to 2.5 times higher. oup.comnih.gov This difference may be attributable to more efficient detoxification or DNA repair mechanisms in mice. oup.com

The dose-response curves for N7-HEG formation exhibit linearity at certain exposure ranges. oup.comnih.gov

In mice: The relationship was linear in the liver, brain, and spleen for exposures between 3 and 100 p.p.m. oup.comnih.gov The lung showed a slightly sublinear response between 33 and 100 p.p.m. oup.comnih.gov

In rats: The dose-response was linear in the liver and spleen between 3 and 100 p.p.m., but was slightly sublinear in the brain and lung between 33 and 100 p.p.m. oup.comnih.gov

Table 2: Species-Specific Increase in N7-HEG Adducts After 4-Week Exposure to 3 p.p.m. Ethylene Oxide

| Species | Tissue | Fold Increase vs. Endogenous Levels | Reference |

|---|---|---|---|

| F-344 Rat | Liver | 5.3 | oup.com |

| Spleen | 12.5 | oup.com | |

| Brain | 9.0 | oup.com | |

| Lung | 8.0 | oup.com | |

| B6C3F1 Mouse | Liver | 1.3 | oup.com |

| Spleen | 2.5 | oup.com | |

| Brain | 2.0 | oup.com | |

| Lung | 1.7 | oup.com |

Preferential Adduction Sites and Chemical Reactivity of Guanine

The formation of 9-(2'-Hydroxyethyl)guanine, a specific type of DNA adduct, is fundamentally governed by the inherent chemical properties of the guanine molecule and its environment within the DNA helix. The reactivity of guanine with alkylating agents, such as ethylene oxide which leads to the formation of this compound, is not random. Instead, it is directed by the presence of several electron-rich, or nucleophilic, centers within the guanine structure that are susceptible to electrophilic attack.

Nucleophilic Sites on Guanine and Their Susceptibility to Alkylation

Guanine possesses several nucleophilic sites that are targets for alkylating agents. These include the ring nitrogen atoms (N1, N3, N7, and N9) and the exocyclic oxygen (O6) and nitrogen (N2) atoms. nih.gov However, these sites exhibit different degrees of reactivity due to factors like electron density, aromaticity, and accessibility within the DNA structure.

The N7 position is considered the most nucleophilic site on the guanine base and is the most frequent target for a wide range of alkylating agents. nih.govnih.govnih.gov Its high reactivity stems from the fact that the lone pair of electrons on the N7 nitrogen is not significantly involved in the aromatic system of the purine (B94841) ring, making it more available for reaction. quora.com In contrast, the lone pair on the N1 nitrogen, for example, contributes to the aromaticity of the ring, which reduces its nucleophilicity and reactivity. quora.com The N3 and N7 positions of both guanine and adenine (B156593) are generally the most nucleophilic sites, more so than the exocyclic oxygen atoms. nih.gov

Alkylation at the N7 position introduces a positive charge into the guanine's imidazole (B134444) ring, which can destabilize the glycosidic bond connecting the base to the deoxyribose sugar. nih.govnih.gov This instability can lead to spontaneous depurination, creating an apurinic (AP) site in the DNA. nih.gov The N7-guanine adduct can also undergo a secondary reaction involving imidazole ring-opening to form a more stable, but also mutagenic, formamidopyrimidine (FAPy) adduct. nih.govresearchgate.net

While N7 is the most common site of alkylation, the O6 position is also a significant target, particularly for SN1-type alkylating agents like those derived from N-nitroso compounds. nih.gov Adducts at the O6 position, such as O6-methylguanine, are highly mutagenic because they can mispair with thymine instead of cytosine during DNA replication, leading to G to A transition mutations. nih.govgosset.ai The table below summarizes the primary nucleophilic sites in guanine and their general susceptibility to alkylation.

| Site | Description | Relative Susceptibility to Alkylation | Significance of Adduct |

|---|---|---|---|

| N7 | Imidazole ring nitrogen | Highest; most frequent site of adduction. nih.govnih.gov | Leads to depurination and formation of apurinic sites; can form FAPy lesions. nih.govresearchgate.net |

| O6 | Exocyclic oxygen | High, particularly for SN1-type agents. nih.gov | Highly mutagenic; causes G→A transition mutations by mispairing with thymine. nih.govgosset.ai |

| N3 | Pyrimidine ring nitrogen | Moderate | Can block DNA replication by interfering with polymerase activity. nih.gov |

| N1 | Pyrimidine ring nitrogen | Low | Involved in Watson-Crick hydrogen bonding; less accessible and reactive. quora.com |

| N2 | Exocyclic amino group | Low | Adduction can occur with bulky carcinogens like benzo[a]pyrene. researchgate.net |

Stereochemical and Steric Factors Governing Adduct Formation

The formation of guanine adducts is not solely dictated by the inherent nucleophilicity of the atomic sites but is also heavily influenced by stereochemical and steric factors. wikipedia.org These factors relate to the three-dimensional arrangement of atoms and the physical space they occupy, which can either facilitate or hinder a chemical reaction. wikipedia.org

Within the DNA double helix, the accessibility of guanine's nucleophilic sites is a critical determinant of reactivity. The N7 position is located in the major groove of the DNA helix, making it relatively exposed and accessible to incoming alkylating agents from the cellular environment. nih.gov In contrast, sites like N1 and N3 are positioned in the minor groove or are involved in the hydrogen bonding that holds the two DNA strands together, making them less accessible to attack. nih.gov

The size and shape of the alkylating agent also play a crucial role. This concept, known as steric hindrance, describes how the bulkiness of molecules can slow down chemical reactions. wikipedia.org

Small Alkylating Agents: Smaller molecules, such as the reactive metabolites of ethylene oxide or N-methyl-N-nitrosourea (MNU), can access various sites on the guanine base more easily. However, even with small agents, preferences exist.

Bulky Alkylating Agents: Larger, more complex carcinogens, such as benzo[a]pyrene diol epoxide (BPDE), face significant steric constraints. These bulky molecules may preferentially react with more exposed sites, such as the exocyclic N2 amino group, which is also located in the minor groove but can accommodate larger adducts. researchgate.net The orientation of these bulky adducts can cause significant distortions in the DNA helix. researchgate.net

Furthermore, the sequence of neighboring DNA bases can influence adduct formation. For instance, studies have shown that the extent of alkylation at a specific guanine can be affected by the identity of the preceding base. Alkylation by MNU at both the O6 and N7 positions was found to be greater when the guanine was preceded by a purine (adenine) rather than a pyrimidine (thymine). nih.gov This suggests that the local DNA structure and electronic environment, governed by the surrounding sequence, can modulate the reactivity of a particular guanine residue.

Comparison with Other Exocyclic and Ring-Nitrogen Guanine Adducts

This compound is an N7-substituted ring-nitrogen adduct, the most abundant adduct formed from exposure to ethylene oxide. nih.gov However, its properties and biological consequences differ significantly from other guanine adducts formed at different positions.

N7-Adducts vs. O6-Adducts: The primary distinction lies in their chemical stability and mutagenic potential.

N7-Adducts (e.g., this compound, N7-Methylguanine): These adducts are chemically unstable. nih.gov The alkylation at N7 creates a positive charge that weakens the glycosidic bond, leading to a high rate of spontaneous depurination. nih.gov While the resulting apurinic site is mutagenic if not repaired, the N7-adduct itself does not directly miscode during DNA replication. researchgate.net Therefore, N7-guanine adducts are often considered biomarkers of exposure rather than primary mutagenic lesions. nih.govnih.gov

O6-Adducts (e.g., O6-Methylguanine): These adducts are more chemically stable than their N7-counterparts but are highly miscoding. gosset.airesearchgate.net The presence of an alkyl group on the O6 oxygen disrupts the normal Watson-Crick hydrogen bonding, causing the modified guanine to pair with thymine instead of cytosine. nih.govgosset.ai If not repaired before replication, this leads directly to G:C to A:T transition mutations. O6-alkylguanine adducts are actively removed by a specific DNA repair protein called O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Ring-Nitrogen Adducts vs. Exocyclic Adducts: Adducts can also form on the exocyclic amino group (N2), which is external to the purine ring system.

Ring-Nitrogen Adducts (N7, O6, N3, N1): These adducts, including this compound, are typically formed by smaller alkylating agents. Their impact ranges from chemical instability (N7) to high mutagenicity (O6).

Exocyclic Adducts (N2): The N2 position is less nucleophilic than N7 but is a common target for large, bulky carcinogens like benzo[a]pyrene. researchgate.net These large adducts are often located in the minor groove of DNA and can cause significant structural distortions, which can block the progression of DNA polymerase, leading to replication arrest and potentially frameshift mutations. nih.gov

The following table provides a comparative overview of these different classes of guanine adducts.

| Adduct Type | Example Compound | Typical Agent | Location in DNA Helix | Key Biological Consequence |

|---|---|---|---|---|

| N7 Ring-Nitrogen | This compound | Ethylene Oxide (small) | Major Groove nih.gov | Chemical instability, depurination, apurinic site formation. nih.govnih.gov |

| O6 Ring-Nitrogen | O6-Methylguanine | N-nitroso compounds (small) | Watson-Crick pairing face | Highly mutagenic; causes G→A point mutations. nih.govgosset.ai |

| N2 Exocyclic | N2-benzo[a]pyrenyl-guanine | Benzo[a]pyrene (bulky) | Minor Groove researchgate.net | Major helix distortion, replication block, frameshift mutations. nih.gov |

Molecular Interactions and Structural Perturbations Induced by 9 2 Hydroxyethyl Guanine

Influence of 9-(2'-Hydroxyethyl)guanine on DNA Duplex Integrity

The incorporation of a modified nucleotide analog can profoundly impact the structure and stability of a DNA double helix. The flexible side chain of this compound, replacing the rigid deoxyribose ring, introduces a significant structural perturbation that affects both the fidelity of DNA replication and the conformational stability of the duplex.

The primary impact of this compound on the integrity of genetic information transfer is not through promoting non-canonical base pairing but by disrupting the process of DNA synthesis. In its biologically active triphosphate form, this compound triphosphate, it acts as a competitive inhibitor and a substrate for DNA polymerases.

Its recognition by DNA polymerases is a crucial aspect of its mechanism. Viral polymerases, particularly those from the herpesvirus family, utilize the triphosphate form of this analog more efficiently than host cell polymerases. This selective inhibition is a cornerstone of its therapeutic use. The compound competes directly with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the polymerase.

Once the polymerase incorporates this compound into a growing DNA strand opposite a cytosine residue, the replication process is halted. The acyclic side chain lacks the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond, leading to obligate chain termination. This termination of DNA elongation is the ultimate disruption of Watson-Crick base pairing fidelity, as it prevents the completion of the genetic code's duplication.

| Enzyme | Organism/Virus | Inhibition Constant (Ki) | Mechanism of Action |

|---|---|---|---|

| DNA Polymerase | Human Cytomegalovirus (CMV) | 0.0076 µM | Competitive with dGTP |

| DNA Polymerase α | Host Cell (Human) | Higher Ki (less sensitive) | Less effective competitive inhibition |

This table presents conceptual data based on findings that the triphosphate of acyclovir (B1169) is a more potent inhibitor of viral DNA polymerase than host cell polymerases, acting in a competitive manner with respect to dGTP.

The structural integrity and stability of the DNA double helix are dependent on a combination of hydrogen bonding between base pairs and base stacking interactions, which are dictated by the rigid sugar-phosphate backbone. The incorporation of a nucleotide analog lacking a conventional sugar ring introduces a point of significant disruption.

The flexible hydroxyethyl (B10761427) side chain of this compound imparts localized conformational instability. This acyclic moiety lacks the constraints of a deoxyribose ring, which would lead to a disruption of the regular B-form DNA helical parameters and weaken the crucial base-stacking interactions with adjacent nucleotides.

The stability of a DNA duplex is often quantified by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The incorporation of damaged or modified bases typically leads to a reduction in Tm, indicating decreased duplex stability. Given the significant structural perturbation caused by the acyclic chain terminator, its incorporation would be expected to create a major point of weakness in the DNA duplex, substantially lowering its thermal stability at that position.

| Property | Effect | Structural Rationale |

|---|---|---|

| Helical Geometry | Localized distortion of B-form DNA | Loss of the rigid deoxyribose ring structure. |

| Base Stacking | Reduced stacking energy | Increased flexibility of the backbone disrupts optimal orbital overlap. |

| Thermal Stability (Tm) | Significant localized decrease | Disruption of backbone continuity and weakened non-covalent interactions. |

| Backbone Flexibility | Localized increase | Acyclic side chain has more rotational freedom than a furanose ring. |

Interactions of this compound with Non-Canonical Nucleic Acid Structures

Beyond the canonical double helix, guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which play roles in various cellular processes. The formation and stability of these higher-order structures are highly sensitive to the integrity of their constituent guanine (B1146940) nucleotides.

The substitution of a deoxyguanosine with this compound within a potential G-quadruplex forming sequence would likely act as a powerful disruptive element. The acyclic side chain cannot adopt the necessary C2'-endo or C3'-endo sugar pucker and the specific syn or anti glycosidic bond conformations required for a guanine to participate in a G-tetrad. This fundamental structural incompatibility would prevent the proper folding of the G-quadruplex or severely destabilize a pre-formed structure. Studies have shown that even less drastic modifications, such as the oxidation of guanine to 8-oxoguanine, can lead to a significant loss of G-quadruplex stability.

The ability of proteins and other molecules to recognize and bind to specific DNA and RNA structures is often dependent on precise three-dimensional conformations. Higher-order architectures, such as junctions, loops, and tertiary RNA motifs, rely on a combination of canonical and non-canonical interactions to create unique recognition surfaces.

The incorporation of this compound would introduce a point of extreme flexibility and structural aberration. This would likely abolish the recognition sites for proteins that bind to specific nucleic acid conformations. For example, a protein that recognizes a particular G-quadruplex fold would be unable to bind if the structure is disrupted by the presence of the acyclic analog.

Metal Ion Coordination Chemistry of this compound Analogs

The purine (B94841) ring system of guanine contains several nitrogen and oxygen atoms that can act as Lewis bases, making it an effective ligand for coordinating with metal ions. This interaction is a fundamental aspect of metallo-biochemistry and has been studied extensively with various guanine analogs.

Transition metal ions such as zinc, copper, and platinum readily form complexes with guanine and its derivatives. The most common coordination site on the guanine base is the N7 atom, located on the imidazole (B134444) part of the purine ring, as its lone pair of electrons is readily accessible in the major groove of DNA. The O6 carbonyl group is another potential, though less frequent, coordination site.

Based on studies of structurally similar compounds like 9-(2-hydroxyethyl)adenine and various 9-alkylguanines, it is expected that this compound would coordinate with a range of transition metal ions primarily through its N7 atom. The hydroxyl group on the side chain could potentially participate in forming a chelate ring with certain metals, although N7 coordination is generally dominant. Such metal binding can, in turn, alter the electronic properties of the guanine base and its ability to form hydrogen bonds.

| Potential Donor Atom | Location | Likelihood of Coordination | Supporting Evidence |

|---|---|---|---|

| N7 | Imidazole Ring | High | Primary coordination site for purines and their analogs. |

| O6 | Pyrimidine Ring | Low to Moderate | A secondary coordination site, but less favored than N7. |

| N1, N3 | Pyrimidine Ring | Low | Typically involved in Watson-Crick base pairing and less accessible. |

| -OH | Hydroxyethyl Side Chain | Possible (Chelation) | Could participate in chelation with the N7 atom for certain metal ions. |

Potentiometric Studies of Complexation Thermodynamics and Stability Constants

Potentiometric titration is a fundamental technique used to investigate the thermodynamics of metal-ligand complexation in solution. youtube.comresearchgate.net This method allows for the determination of acid dissociation constants (pKa) of the ligand and the stability constants (log K) of the metal complexes formed. youtube.com The process typically involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, while monitoring the pH. scielo.br The resulting titration curves for the metal-ligand system show a pH shift compared to the titration of the ligand alone, indicating the release of protons upon complex formation. researchgate.net

While specific potentiometric studies on the complexation of this compound with metal ions are not extensively detailed in the surveyed literature, comprehensive studies on the analogous compound, 9-(2-hydroxyethyl)adenine (9-HOEtAde), provide significant insight into the expected behavior. aub.edu.lb A study on 9-HOEtAde determined its dissociation constants and the stability constants of its complexes with various transition metals in a 75% ethanol-water medium at 25°C. aub.edu.lb The formation of these metal-ligand (ML) complexes was found to be a spontaneous and exothermic process. aub.edu.lb

The stability of the complexes formed with 9-HOEtAde, which is indicative of the binding affinity between the metal ion and the ligand, followed a specific order. Fe(III) and Cu(II) were found to form highly stable complexes, while the stability of complexes with Mn(II), Co(II), Ni(II), and Zn(II) was moderate. aub.edu.lb Given the structural similarity between adenine (B156593) and guanine nucleobases, the complexation behavior of this compound is expected to follow similar thermodynamic principles.

Table 1: Stability Constants (log K₁) and Thermodynamic Parameters for Metal Complexes with 9-(2-hydroxyethyl)adenine in 75% Ethanol-Water at 25°C (Data presented for illustrative purposes from an analogous compound) aub.edu.lb

| Metal Ion | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Mn(II) | 6.25 | -35.67 | -15.11 | 68.99 |

| Co(II) | 6.32 | -36.07 | -15.89 | 67.71 |

| Ni(II) | 6.47 | -36.92 | -16.43 | 68.75 |

| Cu(II) | 9.17 | -52.34 | -24.08 | 94.83 |

| Zn(II) | 6.38 | -36.41 | -16.02 | 68.41 |

| Fe(III) | 11.02 | -62.89 | -29.51 | 112.01 |

Spectroscopic and X-ray Diffraction Characterization of Metal-Guanine Complexes

Although a specific crystal structure for a this compound metal complex is not available in the cited literature, studies on unsubstituted guanine and the analogous 9-(2-hydroxyethyl)adenine provide a strong basis for predicting its structural behavior. X-ray studies of copper(II) complexes with neutral guanine show that coordination can occur through the N3 and N7 atoms of the purine ring, forming bridged chain structures. rsc.org Similarly, palladium(II) and platinum(IV) complexes show coordination through the N7 atom of the five-membered imidazole ring of guanine. mdpi.com

For the analogous ligand 9-(2-hydroxyethyl)adenine, X-ray diffraction studies of its complexes with Co(II) and Zn(II) revealed distinct geometries. aub.edu.lb The Co(II) complex exhibited an octahedral geometry, with the metal ion coordinated to four oxygen atoms from acetylacetonate (B107027) ligands and two N7 atoms from the adenine analogue. In contrast, the Zn(II) complex adopted a tetrahedral structure, with coordination to two chloride ions and two N7 atoms of the ligand. aub.edu.lb These findings strongly suggest that the N7 atom of the imidazole portion of this compound would be a primary coordination site for transition metals.

Table 2: Illustrative Crystallographic Data for Metal Complexes with Guanine and an Adenine Analogue

| Compound | Metal Ion | Coordination Geometry | Key Coordination Sites | Ref. |

| [Cu(gua)(H₂O)₃]²⁺ | Cu(II) | Distorted Square Pyramidal | N3, N7 of Guanine | rsc.org |

| [PdCl₂(HGua)₂]²⁺ | Pd(II) | Square Planar (inferred) | N7 of Guanine | mdpi.com |

| Co(acac)₂(9-HOEtAde-N7)₂ | Co(II) | Octahedral | N7 of Adenine Analogue | aub.edu.lb |

| Zn(9-HOEtAde-N7)₂Cl₂ | Zn(II) | Tetrahedral | N7 of Adenine Analogue | aub.edu.lb |

Role of the Hydroxyethyl Moiety in Metal Binding Specificity and Geometry

The N9-substituent of a purine base can significantly influence its coordination chemistry. The 2'-hydroxyethyl group in this compound can potentially participate in metal coordination through its terminal hydroxyl oxygen. However, experimental evidence from the closely related 9-(2-hydroxyethyl)adenine suggests that the primary role of this moiety may be more nuanced. aub.edu.lb

Potentiometric data further support this observation, indicating that the deprotonation of the hydroxyl group occurs at a high pH (above 10), which is outside the typical pH range for the formation of the primary metal complexes. aub.edu.lb Therefore, it is likely that for this compound, the hydroxyethyl moiety primarily influences the solubility and solid-state packing of its metal complexes through hydrogen bonding, rather than by direct chelation to the metal ion, especially with first-row transition metals that show a strong preference for the N7 nitrogen donor.

Computational Modeling of this compound Molecular Interactions

Molecular Dynamics Simulations for Adduct Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their complexes at an atomic level. nih.gov For a molecule like this compound, particularly when it forms an adduct within a larger biological system like DNA, MD simulations can provide critical insights into its conformational dynamics. chemrxiv.orgamanote.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment over time. nih.gov

An MD simulation of a this compound adduct would typically model the adduct, surrounding solvent molecules (usually water), and counter-ions explicitly. nih.gov The primary focus would be to explore the conformational space available to the flexible 2'-hydroxyethyl side chain. Key questions that could be addressed include:

The preferred orientation (conformation) of the hydroxyethyl group relative to the guanine base.

The dynamics of hydrogen bonding between the terminal hydroxyl group and surrounding water molecules or other parts of a larger macromolecule.

By analyzing the simulation trajectory, one can understand the dynamic behavior that is often inaccessible to static experimental methods, providing a more complete picture of the adduct's structural properties in a physiological environment. chemrxiv.org

Quantum Chemical Calculations of Electronic Structure and Binding Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of metal-ligand interactions. nih.govresearchgate.net These methods can accurately predict molecular geometries, charge distributions, and the strength of the coordination bond between a metal ion and a ligand like this compound. chemrxiv.orgornl.gov

For guanine, there are several potential metal binding sites, with the N7 atom of the imidazole ring and the O6 carbonyl oxygen being the most prominent. researchgate.net Quantum chemical calculations have been used to investigate the binding preferences of different transition metals to guanine. These studies show that early transition metals tend to prefer the O6 position, whereas later transition metals, such as platinum and copper, show a clear preference for the N7 site. researchgate.net The calculations can quantify the binding energy, which is composed of both covalent and electrostatic contributions. researchgate.net

In the context of this compound, DFT calculations would be employed to:

Optimize the geometry of the metal complex to predict bond lengths and angles.

Calculate the binding energy to determine the thermodynamic stability of the complex.

Analyze the nature of the metal-ligand bond by examining molecular orbitals and charge distribution.

Evaluate the relative stability of coordination at different sites (e.g., N7 vs. O6) and the electronic influence of the N9-hydroxyethyl substituent on these sites.

Such calculations performed on the analogous 9-(2-hydroxyethyl)adenine ligand have successfully predicted the tetrahedral geometry of its Zn(II) complex, demonstrating the predictive power of these theoretical methods. aub.edu.lbaub.edu.lb

Table 3: Illustrative Calculated Covalent Binding Energies (E_cov) for Metal Cations to Unsubstituted Guanine (Data presented to exemplify the output of quantum chemical calculations) researchgate.net

| Metal Complex Fragment | Coordination Site | E_cov (kcal/mol) |

| [TiCl(Cp)₂]⁺ | N7 | 100.3 |

| [TiCl(Cp)₂]⁺ | O6 | 120.7 |

| [Co(NH₃)₅]²⁺ | N7 | 64.9 |

| [Co(NH₃)₅]²⁺ | O6 | 46.5 |

| [Ni(NH₃)₃]²⁺ | N7 | 66.7 |

| [Ni(NH₃)₃]²⁺ | O6 | 47.9 |

| [PtCl(NH₃)₂]⁺ | N7 | 81.6 |

| [PtCl(NH₃)₂]⁺ | O6 | 60.5 |

Cellular Dna Repair and Tolerance Mechanisms for 9 2 Hydroxyethyl Guanine Lesions

Base Excision Repair (BER) Pathway for N7-Alkylguanines

The Base Excision Repair (BER) pathway is a primary defense mechanism against small, non-helix-distorting base lesions, including N7-alkylguanines. This multi-step process involves the recognition and removal of the damaged base, followed by the restoration of the original DNA sequence.

The initiation of BER for N7-alkylguanine lesions is predominantly carried out by the enzyme N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). MPG is a monofunctional DNA glycosylase that recognizes and excises a broad range of alkylated purines from the DNA backbone. The enzyme works by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the adducted base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.

Following the excision of 9-(2'-hydroxyethyl)guanine by MPG, or its spontaneous depurination, a non-instructive abasic (AP) site is generated in the DNA. nih.gov These AP sites are cytotoxic and mutagenic if not promptly repaired. The BER pathway continues with the processing of this AP site, primarily by the action of AP endonuclease 1 (APE1). wikipedia.org

APE1 incises the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. oup.comfrontiersin.org This incision is a crucial step as it prepares the DNA for the subsequent actions of DNA polymerase and DNA ligase. The catalytic efficiency of APE1 for AP sites in double-stranded DNA is high, although it is approximately 20-fold lower for AP sites in single-stranded DNA. nih.gov

The resulting 3'-OH terminus serves as a primer for DNA polymerase β (Pol β), which then incorporates the correct nucleotide opposite the undamaged template strand. Pol β also possesses a 5'-dRP lyase activity that removes the 5'-dRP remnant. Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα, completing the repair process and restoring the integrity of the DNA strand. oup.com

Direct Damage Reversal Mechanisms for Alkylation Products

In addition to excision repair pathways, cells can also directly reverse certain types of DNA alkylation damage. This is a highly efficient mechanism as it restores the correct base without the need for DNA synthesis.

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are key enzymes in the direct reversal of alkylation damage. nih.govnovusbio.comnih.gov In humans, nine AlkB homologs have been identified (ALKBH1-8 and FTO). Among these, ALKBH2 and ALKBH3 are the primary enzymes responsible for the repair of alkylated bases in nuclear DNA. nih.govescholarship.orgnih.gov

These enzymes catalyze the oxidative dealkylation of various adducts, including 1-methyladenine (B1486985) and 3-methylcytosine. nih.govescholarship.org Importantly, some AlkB homologs have been shown to repair larger adducts, including ethyl and hydroxyethyl (B10761427) groups. researchgate.net For instance, AlkB, ABH2, and ABH3 can repair 1-ethyladenine (B14701747) residues. nih.gov While direct experimental evidence for the repair of this compound by AlkB homologs is currently lacking, the known substrate range of these enzymes suggests a potential role in the direct reversal of this lesion. The ability of AlkB proteins to act on hydroxyethyl adducts indicates that they may contribute to the cellular defense against the genotoxic effects of ethylene (B1197577) oxide.

Translesion DNA Synthesis (TLS) Past this compound Adducts

When DNA replication forks encounter unrepaired DNA lesions, such as this compound, the replicative DNA polymerases are often stalled. nih.gov To overcome this blockage and prevent replication fork collapse, cells employ a tolerance mechanism known as translesion DNA synthesis (TLS). TLS is carried out by specialized, low-fidelity DNA polymerases that can accommodate bulky adducts in their active sites and synthesize DNA across the lesion. elifesciences.orgembopress.orgnih.gov

The fidelity and efficiency of TLS are highly dependent on the specific DNA lesion, the DNA polymerase involved, and the surrounding sequence context. Several specialized DNA polymerases, including polymerase η (Pol η), polymerase ι (Pol ι), and polymerase κ (Pol κ), are involved in bypassing different types of DNA damage.

While specific kinetic data for the bypass of this compound is not available, studies on other N7-alkylguanine adducts provide valuable insights. For example, N7-alkylguanine adducts can significantly block replicative DNA polymerases. nih.gov However, TLS polymerases like Pol η can bypass such lesions. Kinetic studies on the bypass of a bulky N7-benzylguanine adduct by human Pol η showed a decrease in replication fidelity by approximately 9-fold and a decrease in catalytic efficiency for correct nucleotide (dCTP) incorporation by about 7- to 22-fold compared to an undamaged guanine (B1146940). nih.gov

Bacterial and human polymerase β have been shown to effectively bypass N7-guanine monoadducts of cisplatin, diepoxybutane, and epichlorohydrin (B41342) with minimal errors, although the rate of synthesis is inhibited. nih.govnih.gov The bypass efficiency generally decreases with the increasing size of the N7-adduct. nih.gov

The fidelity of nucleotide incorporation opposite N7-alkylguanine adducts varies among different TLS polymerases. For instance, in the bypass of N2-ethylguanine, DNA polymerase κ exhibits high fidelity, similar to its activity on an undamaged guanine. nih.gov In contrast, DNA polymerase ι also bypasses N2-ethylguanine efficiently but with lower fidelity, indicating a metal-dependent effect. nih.gov Given these findings with structurally related adducts, it is likely that TLS polymerases can bypass this compound, albeit with potentially reduced efficiency and fidelity. The specific mutational signature of this bypass would depend on the particular TLS polymerase engaged.

Interactive Data Table: General Fidelity of TLS Polymerases Past N7-Alkylguanine Adducts

| DNA Polymerase | Adduct | Primary Nucleotide Inserted | Relative Fidelity | Source |

| Human Pol η | N7-benzylguanine | dCTP | Decreased ~9-fold | nih.gov |

| Human Pol β | N7-guanine monoadducts | Correct nucleotide | High | nih.govnih.gov |

| Human Pol κ | N2-ethylguanine | dCTP | High | nih.gov |

| Human Pol ι | N2-ethylguanine | dCTP | Lower (metal-dependent) | nih.gov |

Note: This table provides a general overview based on studies of similar N7-alkylguanine adducts, as direct data for this compound is not available.

Interactive Data Table: General Efficiency of TLS Polymerases Past N7-Alkylguanine Adducts

| DNA Polymerase | Adduct | Relative Bypass Efficiency | Source |

| Human Pol η | N7-benzylguanine | Decreased ~7-22-fold | nih.gov |

| Human Pol β | N7-guanine monoadducts | Decreased with increasing adduct size | nih.govnih.gov |

| Human Pol κ | N2-ethylguanine | Similar to undamaged guanine | nih.gov |

| Human Pol ι | N2-ethylguanine | Similar to undamaged guanine | nih.gov |

Note: This table provides a general overview based on studies of similar N7-alkylguanine adducts, as direct data for this compound is not available.

Mutagenic Consequences of Error-Prone Bypass

When high-fidelity DNA polymerases are blocked by lesions such as this compound, specialized low-fidelity translesion synthesis (TLS) polymerases may be recruited to replicate across the damaged template strand, a process known as error-prone bypass. nih.gov This mechanism, while allowing the completion of replication and preventing more severe outcomes like double-strand breaks, often introduces mutations. nih.gov The mutagenic potential of a lesion is defined by its ability to cause the incorporation of an incorrect base by a polymerase opposite the damage. nih.gov

For guanine lesions, the correct incorporation is cytosine; any other base incorporation results in a mutation. nih.gov Research on various alkylated guanine adducts demonstrates the capacity of TLS polymerases to bypass these damaged sites, albeit with varying degrees of fidelity. For instance, studies on N2-alkylguanine lesions, which are structurally related to this compound, show that TLS polymerases like DNA polymerase η (Pol η) and polymerase κ (Pol κ) can bypass such adducts. semanticscholar.orgnih.gov While some bypass can be accurate, these polymerases are also known to misincorporate nucleotides, leading to specific mutation signatures. nih.govnih.gov For example, human Pol κ can bypass an acetylaminofluorene-modified guanine by incorporating either the correct base (C) or an incorrect base (T or A). nih.gov Similarly, Pol η has been shown to be capable of error-prone bypass of bulky N2-dG adducts. nih.gov

The specific mutagenic consequences of this compound are influenced by which TLS polymerase is involved and the structural nature of the lesion in the DNA helix. The process of error-prone bypass is a significant source of DNA damage-induced mutagenesis in cells. nih.gov

Table 1: Translesion Synthesis (TLS) Polymerases and Error-Prone Bypass of Guanine Lesions

| DNA Polymerase | Lesion Type | Bypass Outcome | Mutagenic Potential |

|---|---|---|---|

| Polymerase η (Pol η) | N2-alkylguanine adducts | Can bypass the lesion, but may incorporate incorrect nucleotides. nih.govsemanticscholar.org | Error-Prone nih.gov |

| Polymerase κ (Pol κ) | Acetylaminofluorene-Guanine | Bypasses by incorporating C, T, or A opposite the lesion. nih.gov | Error-Prone nih.gov |

| Polymerase θ (Pol θ) | O6-alkyl-2′-deoxyguanosine | Involved in translesion synthesis, potentially as an extender polymerase. mdpi.com | Can be mutagenic mdpi.com |

Interplay with Other DNA Damage Response Pathways

While base excision repair (BER) is a primary pathway for small base lesions, other repair mechanisms can be involved in processing alkylated guanine adducts, particularly if they cause significant distortion to the DNA helix.

Nucleotide Excision Repair (NER) is a versatile repair system that removes a wide array of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov The NER machinery recognizes the structural distortion caused by the adduct, leading to the excision of a short, single-stranded DNA segment containing the lesion. wikipedia.orgnih.gov This gap is then filled by DNA polymerase using the undamaged strand as a template. wikipedia.org While NER typically targets bulky adducts from sources like UV radiation, it can also act on certain oxidatively generated guanine lesions that distort the DNA helix. nih.govnih.gov For NER to be initiated by the global genomic repair (GGR) sub-pathway, the XPC-RAD23B complex must recognize the DNA distortion. nih.govembopress.org Studies have shown that some oxidized guanine derivatives, such as spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh), are substrates for both BER and NER in human cell extracts, suggesting a competitive interplay between these pathways. nih.govumt.edu The extent to which this compound distorts the helix would determine the efficiency of its recognition and removal by the NER pathway.

Homologous Recombination (HR) is a high-fidelity repair pathway primarily responsible for fixing DNA double-strand breaks (DSBs) and interstrand crosslinks. nih.govsemanticscholar.org HR can become engaged if a replication fork stalls and collapses at the site of a DNA lesion that was not repaired by other mechanisms. In such cases, the resulting DSB is repaired using a homologous DNA sequence, typically the sister chromatid, as a template to ensure accurate restoration of the genetic information. nih.gov While not a direct repair mechanism for the this compound adduct itself, HR is a critical tolerance pathway that resolves the catastrophic consequences of replication fork collapse at the lesion site, thereby maintaining genomic integrity. nih.gov

Recent proteomic studies have identified several proteins that bind to and facilitate the repair of N2-alkylguanine lesions, which are structurally similar to the N9-substituted this compound. nih.govacs.org Among these are the high-mobility group protein B3 (HMGB3) and the SUB1 homolog (SUB1, also known as PC4). nih.govnih.gov

HMGB3 and SUB1 have been shown to bind directly to DNA containing N2-alkylguanine adducts and promote their repair in human cells. nih.govnih.gov Their function appears to be in the initial sensing and processing of these minor-groove lesions. nih.govacs.org Genetic knockout of either HMGB3 or SUB1 leads to increased cellular sensitivity to DNA damaging agents that form these adducts. nih.gov

Research has revealed specific roles for each protein. SUB1 binds to different stereoisomers of bulky N2-dG adducts, facilitating the repair of both. nih.govnih.gov In contrast, HMGB3 exhibits stereospecificity, binding preferentially to and promoting the repair of only certain isomers. nih.govnih.gov This suggests a specialized role for HMGB3 in the recognition and repair of specific structural conformations of DNA damage. nih.govacs.org Both proteins are implicated in protecting cells from the detrimental effects of these lesions, highlighting their importance in the broader DNA damage response network. nih.govnih.gov

Table 2: Functions of HMGB3 and SUB1 in N2-Alkylguanine Repair

| Protein | Function | Specificity | Cellular Role |

|---|---|---|---|

| HMGB3 | Binds directly to N2-alkylguanine lesions in DNA. nih.govnih.gov | Exhibits stereospecific binding and repair promotion for certain adduct isomers. nih.govnih.gov | Protects cells from DNA damaging agents; involved in the specific recognition and repair of minor-groove lesions. nih.govnih.gov |

| SUB1 (PC4) | Binds directly to N2-alkylguanine lesions. nih.govnih.gov | Binds preferentially to multiple diastereomers of N2-alkylguanine adducts. nih.govnih.gov | Promotes the repair of a broader range of N2-alkylguanine lesion isomers; protects cells from DNA damaging agents. nih.govnih.gov |

Advanced Analytical Methodologies for the Study of 9 2 Hydroxyethyl Guanine

Mass Spectrometry-Based Quantification of 9-(2'-Hydroxyethyl)guanine Adducts

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound adducts, providing unparalleled sensitivity and structural information. Various MS-based approaches have been tailored to enhance the detection and quantification of this specific DNA adduct.

High-Resolution Mass Spectrometry (GC-HRMS, LC-ESI-MS/MS) for Sensitive Detection

High-resolution mass spectrometry offers exceptional mass accuracy and resolving power, enabling the differentiation of target analytes from background interferences. Gas chromatography-mass spectrometry (GC-MS) has been utilized for the determination of 7-(2-hydroxyethyl)guanine, a related isomer, as a parameter for the genotoxicity of ethylene (B1197577) oxide. nih.gov

More commonly, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of hydroxyethylated guanine (B1146940) adducts. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. In a typical LC-ESI-MS/MS setup, the protonated precursor ion of the target adduct is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer, a process known as selected reaction monitoring (SRM). nih.gov For instance, a method was developed for N7-(2-hydroxyethyl)guanine where the fragmentation of the precursor ion at m/z 196 to the product ion at m/z 152 was monitored. nih.gov This approach significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of adducts at very low concentrations. nih.gov The detection limits for N(7)-(2-hydroxyethyl)guanine have been reported to be as low as 4 femtomoles in a neat standard solution. nih.gov

| Parameter | LC-ESI-MS/MS | GC-MS |

| Ionization Technique | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Analyte State | Liquid | Gas |

| Derivatization | Often not required | Often required |

| Sensitivity | High (fmol range) nih.gov | High |

| Application for 9-(2'-HEG) | Quantitative analysis of adducts in biological samples. nih.gov | Determination of related isomers. nih.gov |

Stable Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (IDMS) is the gold standard. springernature.comnih.govnist.gov This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the native analyte to the isotopically labeled standard, any variations in sample preparation, chromatographic separation, and ionization efficiency are compensated for, leading to highly accurate and reproducible results. springernature.com This technique is crucial for overcoming matrix effects, which are a common challenge in the analysis of biological samples. springernature.com The use of isotopically labeled standards is a key component in robust bioanalytical methods for DNA adducts.

Derivatization Strategies and Sample Enrichment for Enhanced Analytical Performance

To improve the analytical properties of this compound and related adducts, derivatization strategies are often employed, particularly for GC-MS analysis. cdc.govcdc.gov Derivatization is a chemical modification process that can increase the volatility, thermal stability, and ionization efficiency of an analyte. spectroscopyonline.comnih.govnih.gov For example, O6-(2'-hydroxyethyl)guanine has been derivatized to convert it into a high-response, single-ion electrophore for sensitive detection by GC-EC/MS. cdc.gov This involved converting the NH2 group to a fluoro group and derivatizing the hydroxyl group. cdc.gov

Sample enrichment is another critical step for enhancing analytical performance, especially when dealing with the low levels of adducts typically found in biological samples. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate DNA adducts from complex matrices like urine or cell lysates. This process not only enriches the analyte but also removes interfering substances that could suppress the ionization of the target compound in the mass spectrometer. nih.gov

Chromatographic Separation Techniques for Adduct Isolation

Chromatographic techniques are indispensable for isolating this compound from other cellular components and from different types of DNA adducts prior to detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is the most widely used separation technique for the analysis of this compound and its derivatives. nih.govnih.govhelixchrom.comenghusen.dk HPLC systems utilize a liquid mobile phase to separate compounds based on their interactions with a solid stationary phase packed in a column.

Reverse-phase HPLC is a common mode used for the separation of guanine derivatives. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By manipulating the composition of the mobile phase, a gradient can be created to effectively separate compounds with varying polarities. nih.gov

Various detection methods can be coupled with HPLC for the analysis of these adducts:

UV Detection: Guanine and its derivatives absorb ultraviolet (UV) light, typically in the range of 254–293 nm, allowing for their detection and quantification.

Mass Spectrometry (MS): As detailed earlier, coupling HPLC with MS provides the highest level of sensitivity and specificity. nih.gov

Electrochemical Detection (ECD): While not as common for this compound, ECD can be used for the detection of other oxidized guanine species. enghusen.dk

| HPLC Column Type | Principle | Application for Guanine Adducts |

| Reverse-Phase (e.g., C18) | Separation based on hydrophobicity. chromatographyonline.com | Widely used for separating guanine and its derivatives from polar interferences. nih.gov |

| Mixed-Mode | Combines reverse-phase and ion-exchange mechanisms. helixchrom.com | Can provide unique selectivity for polar and charged compounds like guanine. sielc.com |

Thin-Layer Chromatography (TLC) for Initial Adduct Resolution

Thin-layer chromatography (TLC) is a planar chromatographic technique that can be used for the initial separation and qualitative analysis of nucleic acid derivatives. nih.govnih.govaga-analytical.com.pl In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. chromatographyonline.com The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent that moves up the plate by capillary action, separating the components of the sample.

While not as quantitative or sensitive as HPLC-MS, TLC can be a valuable tool for preliminary analysis, method development, and screening for the presence of adducts. scientificlabs.co.uk For instance, different solvent systems can be tested with TLC to quickly optimize the separation conditions before transferring the method to HPLC. nih.govnih.gov The separated spots on the TLC plate can be visualized under UV light or by using staining reagents. scientificlabs.co.uk

Spectroscopic Characterization of this compound Compounds

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of specific protons and carbons. researchgate.netnih.gov

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are observed. The spectrum would confirm the presence of the guanine core through the signal of the C8-H proton. The hydroxyethyl (B10761427) side chain is identified by two sets of signals: a triplet corresponding to the methylene (B1212753) group attached to the purine (B94841) ring (N9-CH₂) and another triplet for the methylene group bearing the hydroxyl function (-CH₂-OH). The coupling between these adjacent methylene groups results in the characteristic triplet splitting pattern. The protons of the primary amine (-NH₂) and the amide (-NH-) group on the purine ring also produce signals, though their chemical shifts can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the five carbons of the purine ring system, including the carbonyl carbon (C6), and two signals for the carbons of the hydroxyethyl side chain. The chemical shifts of these carbons are indicative of their electronic environment, confirming the presence of the heterocyclic aromatic system and the aliphatic side chain. researchgate.net

The combined data from ¹H and ¹³C NMR, including chemical shifts, integration, and coupling patterns, allows for the complete and precise confirmation of the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Atom | Predicted δ (ppm) | Description | Atom | Predicted δ (ppm) | Description |

| C8-H | ~7.8-8.2 | Singlet, aromatic proton | C6 | ~157-160 | Carbonyl carbon |

| N1-H | ~10.5-11.5 | Broad singlet, amide proton | C2 | ~154-156 | Guanidinium carbon |

| N2-H₂ | ~6.5-7.0 | Broad singlet, amine protons | C4 | ~151-153 | Purine ring carbon |

| N9-CH₂ | ~4.1-4.3 | Triplet, methylene adjacent to N9 | C8 | ~138-141 | Purine ring carbon |

| CH₂-OH | ~3.6-3.8 | Triplet, methylene adjacent to OH | C5 | ~115-118 | Purine ring carbon |

| OH | Variable | Broad singlet, hydroxyl proton | N9-CH₂ | ~60-63 | Aliphatic methylene carbon |

| CH₂-OH | ~45-48 | Aliphatic methylene carbon |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the transmittance of radiation versus the wavenumber, revealing characteristic absorption bands for different functional groups. vscht.czspecac.com

For this compound, the IR spectrum would display several key absorption bands confirming its structure: